molecular formula C16H25NO3S B497780 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine CAS No. 915915-76-3

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine

Cat. No. B497780
CAS RN: 915915-76-3
M. Wt: 311.4g/mol
InChI Key: ONDOATRMIFPXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. The compound is also known as EMDP or SU-5416, and its chemical formula is C19H29NO3S.

Scientific Research Applications

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine has shown potential applications in various domains of scientific research. The compound has been studied for its anti-cancer properties, as it inhibits the growth of cancer cells by targeting specific receptors in the body. Moreover, it has been used in the field of neuroscience to study the effects of hypoxia on the brain and to investigate the role of specific receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine involves the inhibition of specific receptors in the body, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These receptors play a crucial role in the growth and development of cancer cells, and inhibiting them can lead to the suppression of tumor growth. Moreover, the compound has been shown to modulate the activity of specific receptors in the brain, which can have beneficial effects in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine are diverse and depend on the specific receptors targeted by the compound. In the case of cancer, the compound inhibits the growth and proliferation of cancer cells by blocking specific signaling pathways involved in tumor growth. Moreover, it has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their elimination from the body. In the case of neurodegenerative diseases, the compound has been shown to modulate the activity of specific receptors in the brain, leading to beneficial effects such as improved cognitive function and reduced inflammation.

Advantages and Limitations for Lab Experiments

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, its specificity for specific receptors makes it a valuable tool for studying the mechanisms of action of these receptors in various diseases. However, the compound has limited solubility in water, which can make it difficult to administer in certain experiments. Moreover, its potency and specificity can make it challenging to study its effects in vivo, as it may lead to off-target effects and toxicity.

Future Directions

There are several future directions for research on 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine. One potential direction is to investigate its potential applications in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Moreover, further research is needed to understand the specific mechanisms of action of the compound and to identify potential targets for drug development. Additionally, the compound's solubility and toxicity issues need to be addressed to facilitate its use in vivo.

Synthesis Methods

The synthesis of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction yields the desired compound, which can be purified through various techniques such as column chromatography, recrystallization, and distillation.

properties

IUPAC Name

1-(2-ethoxy-4-methylphenyl)sulfonyl-3,5-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-5-20-15-9-12(2)6-7-16(15)21(18,19)17-10-13(3)8-14(4)11-17/h6-7,9,13-14H,5,8,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDOATRMIFPXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CC(CC(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.